molecular formula C14H20N2O3 B11178384 Ethanol, 2-[4-(4-methoxybenzoyl)-1-piperazinyl]-

Ethanol, 2-[4-(4-methoxybenzoyl)-1-piperazinyl]-

Cat. No.: B11178384
M. Wt: 264.32 g/mol
InChI Key: IOMLBUXMWDKLDE-UHFFFAOYSA-N
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Description

2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves the reaction of 4-methoxybenzoyl chloride with piperazine, followed by the introduction of an ethan-1-ol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol
  • 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol
  • 2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol

Uniqueness

2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific methoxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific interactions with biological targets .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H20N2O3/c1-19-13-4-2-12(3-5-13)14(18)16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-11H2,1H3

InChI Key

IOMLBUXMWDKLDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCO

Origin of Product

United States

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